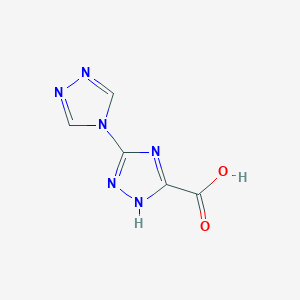![molecular formula C10H13ClN2S2 B1449273 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride CAS No. 2034157-41-8](/img/structure/B1449273.png)
3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
Overview
Description
Benzothiazole is a heterocyclic compound . It is a part of many biologically active compounds and drugs . It is also a core structure in various anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2 derivatives .
Synthesis Analysis
Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2 derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
Benzothiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2 derivatives were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Physical And Chemical Properties Analysis
Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Antioxidant Capacity Assays
Benzothiazole derivatives are involved in antioxidant capacity assays, such as the ABTS/PP decolorization assay. These assays are critical for understanding the antioxidant potential of various substances, including those with benzothiazole structures. The review by Ilyasov et al. (2020) emphasizes the importance of understanding the specific reactions, such as coupling and oxidation, that contribute to the total antioxidant capacity measured by these assays, highlighting the relevance and application of benzothiazole derivatives in this field (Ilyasov et al., 2020).
Synthesis and Structural Properties
Research on benzothiazole derivatives includes exploring their synthesis and structural properties. For example, the work by Issac and Tierney (1996) on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the synthetic pathways and structural insights into benzothiazole-related compounds, offering a foundation for further chemical and pharmaceutical exploration (Issac & Tierney, 1996).
Biological and Medicinal Chemistry
The structural activity relationship and the importance of benzothiazole derivatives in medicinal chemistry are extensively reviewed, showing a variety of pharmacological activities such as antiviral, antimicrobial, and anticancer properties. These compounds are highlighted for their lesser toxic effects and enhanced activities, making them significant in the development of new therapeutic agents (Bhat & Belagali, 2020).
Anticancer Potentials
Benzothiazole derivatives have shown significant promise in anticancer research. Reviews and studies focus on the structural variations of benzothiazole moieties and their correlations with anticancer activity, emphasizing the potential of these compounds in cancer therapy. The structure-activity relationship (SAR) is a key focus area, with the aim of designing benzothiazole derivatives as novel anticancer agents by understanding their mechanisms of action against various cancer cell lines (Pathak et al., 2019).
Patent Trends in Drug Discovery
Recent patents related to benzothiazole derivatives from 2015 to 2020 show a wide range of pharmacological activities, including those targeting metabolic diseases, cancer, and inflammation. These patents demonstrate the ongoing interest and potential of benzothiazole derivatives in drug development, highlighting their significance in current pharmaceutical research and their future directions in medicinal chemistry (Law & Yeong, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2.ClH/c1-13-7-6-12-8-4-2-3-5-9(8)14-10(12)11;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJHXDANDSWYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=CC=CC=C2SC1=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)







![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)



![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)